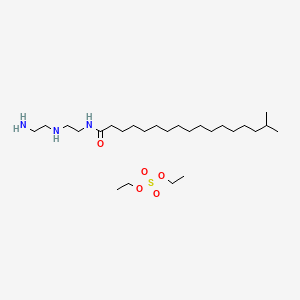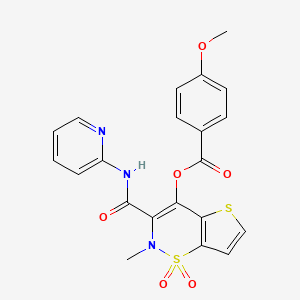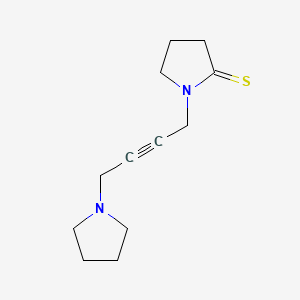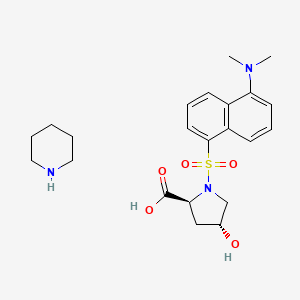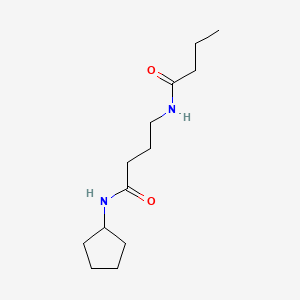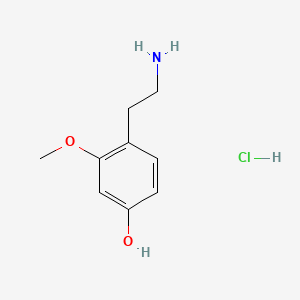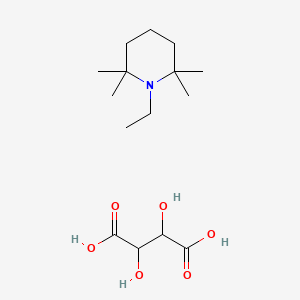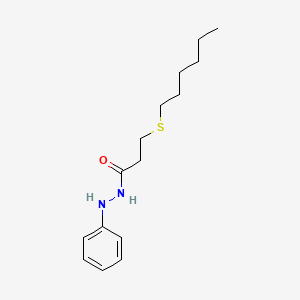
Propanoic acid, 3-(hexylthio)-, 2-phenylhydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 3-(hexylthio)-, 2-phenylhydrazide: is an organic compound with the molecular formula C15H24N2OS. This compound is characterized by the presence of a propanoic acid backbone, a hexylthio group, and a phenylhydrazide moiety. It is a relatively complex molecule that finds applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of propanoic acid, 3-(hexylthio)-, 2-phenylhydrazide typically involves the reaction of propanoic acid derivatives with hexylthiol and phenylhydrazine. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the selective formation of the target compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Propanoic acid, 3-(hexylthio)-, 2-phenylhydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.
Substitution: The phenylhydrazide moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Propanoic acid, 3-(hexylthio)-, 2-phenylhydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Medicine: Research into its potential therapeutic applications, such as its role in drug development or as a precursor to pharmacologically active compounds.
Industry: It may be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other industrial products.
Mechanism of Action
The mechanism of action of propanoic acid, 3-(hexylthio)-, 2-phenylhydrazide involves its interaction with specific molecular targets and pathways. The phenylhydrazide moiety can form hydrogen bonds or coordinate with metal ions, influencing enzyme activity or receptor binding. The hexylthio group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes or hydrophobic pockets in proteins.
Comparison with Similar Compounds
Propanoic acid, 2-phenylhydrazide: Lacks the hexylthio group, resulting in different chemical properties and reactivity.
Butanoic acid, 3-(hexylthio)-, 2-phenylhydrazide:
Uniqueness: Propanoic acid, 3-(hexylthio)-, 2-phenylhydrazide is unique due to the presence of both the hexylthio and phenylhydrazide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry.
Properties
CAS No. |
126740-36-1 |
|---|---|
Molecular Formula |
C15H24N2OS |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
3-hexylsulfanyl-N'-phenylpropanehydrazide |
InChI |
InChI=1S/C15H24N2OS/c1-2-3-4-8-12-19-13-11-15(18)17-16-14-9-6-5-7-10-14/h5-7,9-10,16H,2-4,8,11-13H2,1H3,(H,17,18) |
InChI Key |
PPYSQTZKHMAMFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSCCC(=O)NNC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


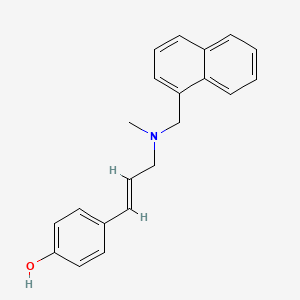
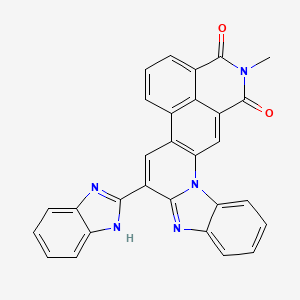
![Benzoic acid, 4-butyl-, 4-[(4-butylphenoxy)carbonyl]phenyl ester](/img/structure/B12706805.png)
